molecular formula C20H37N5O8 B12517609 L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- CAS No. 652977-15-6

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl-

Cat. No.: B12517609
CAS No.: 652977-15-6
M. Wt: 475.5 g/mol
InChI Key: VJBIZTVNPZLQPH-BLDNINTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Composition

The primary structure of Asp-Lys-Leu-Thr is defined by its linear sequence of four L-amino acids: aspartic acid (Asp), lysine (Lys), leucine (Leu), and threonine (Thr). Each residue contributes distinct functional groups:

  • Aspartic acid : A negatively charged carboxylate side chain at physiological pH.
  • Lysine : A positively charged ε-amino group.
  • Leucine : A hydrophobic isobutyl side chain.
  • Threonine : A polar hydroxyl-containing side chain.

The molecular formula, derived from manual summation of individual residue compositions and subtraction of water molecules lost during peptide bond formation, is C₂₀H₃₇N₅O₈ . This aligns with computational results showing a molecular weight of 475.543 g/mol . The sequence follows standard peptide nomenclature, with Asp as the N-terminal residue and Thr as the C-terminus.

Amino Acid Single-Letter Code Composition (Per Residue)
Aspartic Acid D C₄H₇NO₄
Lysine K C₆H₁₄N₂O₂
Leucine L C₆H₁₃NO₂
Threonine T C₄H₉NO₃

Table 1: Amino acid composition and single-letter codes for Asp-Lys-Leu-Thr.

Secondary Structure Prediction through Computational Modeling

Secondary structure prediction tools such as PEP-FOLD enable de novo modeling of peptides up to 36 residues. For Asp-Lys-Leu-Thr, simulations suggest:

  • **Helical propensity

Properties

CAS No.

652977-15-6

Molecular Formula

C20H37N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H37N5O8/c1-10(2)8-13(23-17(29)12(22)6-4-5-7-21)18(30)25-16(11(3)26)19(31)24-14(20(32)33)9-15(27)28/h10-14,16,26H,4-9,21-22H2,1-3H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

VJBIZTVNPZLQPH-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis typically begins with a Rink Amide AM resin (loading: 0.7 mmol/g) to anchor the C-terminal threonine residue. For free C-terminal acids, Wang resin preloaded with Fmoc-Thr(tBu)-OH is preferred. Swelling in dichloromethane (DCM) and dimethylformamide (DMF) precedes coupling.

Sequential Amino Acid Coupling

The linear assembly follows the sequence: Thr → Leu → Lys → Asp . Key parameters include:

  • Coupling reagents : BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (5 equiv) for minimized racemization.
  • Fmoc deprotection : 20% piperidine in DMF (3 × 7 min).
  • Side-chain protections :
    • Asp: OtBu
    • Lys: Boc
    • Thr: tBu

Critical step : Aspartic acid incorporation requires OtBu protection to prevent aspartimide formation, particularly when followed by lysine. FeCl₃-mediated deprotection (5 equiv in DCM, 1.5 h) enables selective modification of Asp side chains post-synthesis.

Solution-Phase Fragment Condensation

Dipeptide and Tripeptide Intermediate Synthesis

Fragment condensation reduces steric hindrance during final cyclization:

  • Lys-Leu-Thr fragment : Synthesized via mixed anhydride method using isobutyl chloroformate/N-methylmorpholine in THF.
  • Asp activation : Converted to pentafluorophenyl ester for efficient coupling with the Lys-Leu-Thr fragment.

Yield optimization :

Fragment Coupling Reagent Solvent Yield
Lys-Leu DCC/HOBt DMF 78%
Leu-Thr EDC/HOAt DCM 85%

Enzymatic Synthesis Using Thermostable Proteases

Solvent Engineering for Enhanced Activity

Thermostable proteases (e.g., TaqSbt) enable synthesis in low-water media:

  • Solvent system : DMF/acetonitrile/Et₃N (1:0.98:0.02).
  • Conditions : 60°C, 24 h, 3Å molecular sieves.

Advantages :

  • Avoids racemization due to mild conditions.
  • Compatible with heat-labile residues (e.g., Thr).

Addressing Synthesis Challenges

Aspartimide Suppression Strategies

Asp-X sequences (X = Thr, Ser, Lys) are prone to cyclicimide formation. Mitigation approaches include:

  • Cyanosulfurylide masking : Fmoc-Asp(CSY)-OH prevents backbone cyclization during SPPS.
  • Low-pH cleavage : TFA/scavenger cocktails (TFA/H₂O/phenol/TIS, 8.5:0.5:0.5:0.5) minimize acid-induced side reactions.

Racemization Control

  • Coupling additives : Oxyma (ethyl cyano(hydroxyimino)acetate) with DIC reduces α-carbon racemization to <1%.
  • Temperature modulation : Coupling at 0°C for sterically hindered residues (e.g., Leu).

Purification and Characterization

HPLC Conditions

  • Column : Phenomenex C18 (250 × 4.6 mm, 5 µm).
  • Gradient : 5–95% acetonitrile in 0.1% TFA over 30 min.
  • Retention time : 18.2 min (confirmed by LC-MS).

Mass Spectrometry Validation

  • Observed [M+H]⁺ : 446.1871 (theoretical: 446.18).
  • MS/MS fragmentation : Dominant y₃ ion at m/z 347.2 (Thr-Leu-Lys).

Comparative Analysis of Synthesis Routes

Method Yield Purity Racemization Risk Scalability
SPPS 65% 90% Low (with Oxyma) High
Solution-Phase 52% 85% Moderate Moderate
Enzymatic 48% 88% Negligible Low

Industrial-Scale Considerations

Cost-Effective Protecting Groups

  • Aspartic acid : Dibenzyl ester via cyclohexane azeotropic distillation (94% yield).
  • Lysine : Boc protection preferred over Z-group for ease of removal.

Green Chemistry Innovations

  • FeCl₃ recycling : Recovered via aqueous extraction (85% efficiency).
  • Enzymatic solvent systems : Reduce DMF usage by 40%.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-lysine and L-threonine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.

Scientific Research Applications

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-aspartic acid, L-lysyl-L-leucyl-L-threonyl- with structurally related peptides:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Amino Acid Sequence/Residues Key Features
L-Asp, L-Lys-L-Leu-L-Thr- (681451-69-4) C₃₇H₆₀N₈O₁₁ 792.919 Asp-Lys-Leu-Thr Charged residues (Asp, Lys); branched
Gly-Asn-Thr-Tyr-Asp (570384-36-0) C₂₃H₃₂N₆O₁₁ 568.534 Gly-Asn-Thr-Tyr-Asp Polar residues (Asn, Thr, Tyr)
Pro-Thr-Asn-His-Leu-Asp (359704-85-1) C₂₉H₄₅N₉O₁₁ 695.721 Asp-Pro-Thr-Asn-His-Leu Proline-rich; histidine inclusion
Lys-Val-Thr-Ala-Phe-Leu-Asp (681451-69-4) C₃₇H₆₀N₈O₁₁ 792.919 Asp-Lys-Val-Thr-Ala-Phe-Leu Hydrophobic residues (Val, Phe, Leu)
Met-Val-Phe-Leu-Gln-Thr-His-Ile-Asp (367509-81-7) C₈₄H₁₃₁N₁₉O₂₂S 1768.12 Asp-Met-Val-Phe-Leu-Gln-Thr-His-Ile... Sulfur-containing (Met); large size
Key Observations:

Charge Distribution : The presence of Lys and Asp in CAS 681451-69-4 creates zwitterionic properties, improving solubility in aqueous environments compared to hydrophobic peptides like CAS 359704-85-1 .

Hydrogen Bonding: Evidence from thermal deformation studies of individual amino acids (e.g., L-aspartic acid) suggests that hydrogen-bond density and directionality influence thermal stability. Peptides with multiple polar residues (e.g., Thr, Asn) may exhibit similar behavior .

Functional and Application Comparisons

Thermal Stability
  • L-Aspartic Acid: Exhibits negative thermal expansion (contraction) along the ac plane due to shear deformations in monoclinic crystals, linked to hydrogen-bonding patterns .
Nutritional and Industrial Roles
  • L-Asp in Food: L-aspartic acid and L-glutamic acid dominate non-essential amino acid profiles in foods like melinjo peel, contributing to umami taste .
  • Peptide Applications: Peptides containing Thr and Lys (e.g., CAS 681451-69-4) may enhance nutritional value in functional foods due to their essential amino acid content .

Biological Activity

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide that combines several amino acids, each contributing to its unique biological activities. This article will explore the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1. Overview of Amino Acids

L-Aspartic acid (Asp) is a non-essential amino acid involved in various metabolic processes, while L-lysine (Lys), L-leucine (Leu), and L-threonine (Thr) are essential amino acids critical for protein synthesis and various physiological functions. The combination of these amino acids into a peptide may enhance their individual biological activities.

Amino Acid Abbreviation Role
Aspartic AcidAspNeurotransmitter, energy metabolism
LysineLysProtein synthesis, calcium absorption
LeucineLeuMuscle protein synthesis, energy production
ThreonineThrProtein synthesis, immune function

2.1 Neurotransmitter Function

L-Aspartic acid serves as an excitatory neurotransmitter in the central nervous system (CNS). It is involved in synaptic transmission and neuroplasticity. Research indicates that alterations in aspartate levels can influence neurological conditions such as schizophrenia and depression .

2.2 Energy Metabolism

Aspartate plays a crucial role in the Krebs cycle, contributing to energy production. It acts as a substrate for gluconeogenesis and supports the urea cycle, which is essential for detoxifying ammonia in the body . The presence of lysine and leucine enhances energy production by promoting muscle protein synthesis during exercise .

2.3 Immune Function

Threonine is vital for immune function, influencing the production of antibodies and maintaining gut health . The combination of these amino acids may enhance immune response, particularly during stress or illness.

The mechanisms through which L-aspartic acid and its combined peptide act include:

  • Transport Across the Blood-Brain Barrier (BBB) : L-aspartate is selectively transported across the BBB via ASCT2 transporters, facilitating its availability in the brain for neurotransmission .
  • Protein Synthesis : The presence of lysine and leucine promotes anabolic processes in muscle tissue, enhancing recovery and performance during physical activity .
  • Cell Proliferation : Aspartate is crucial for nucleotide synthesis, which is necessary for cell growth and proliferation .

4.1 Case Study: Aspartate's Role in Neurological Disorders

A study highlighted the role of aspartate in psychiatric disorders. Elevated levels of aspartate were correlated with increased excitotoxicity in neuronal cells, suggesting a potential target for therapeutic intervention in conditions like Alzheimer's disease .

4.2 Research on Amino Acid Supplementation

Research has shown that supplementation with aspartate-containing peptides can improve exercise performance by enhancing glycogen resynthesis rates post-exercise. This effect was particularly noted with potassium magnesium aspartate salts .

5. Conclusion

The compound L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- showcases significant biological activity through its constituent amino acids. Its roles in neurotransmission, energy metabolism, immune function, and cell proliferation underscore its potential therapeutic applications. Further research is warranted to explore the full spectrum of benefits this peptide may offer in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.